Vesamicol hydrochloride is a synthetic compound primarily recognized for its research applications in studying the cholinergic nervous system. Its significance lies in its ability to bind with high affinity to the vesicular acetylcholine transporter (VAChT), a protein crucial for storing and releasing the neurotransmitter acetylcholine []. This binding property enables researchers to investigate the role of VAChT in various physiological and pathological processes.
Vesamicol is derived from the natural product vesamicol, which was first identified in the 1980s. It is classified under the category of alkaloids and more specifically as a piperidine derivative. The compound has been extensively studied for its ability to inhibit the uptake of acetylcholine into synaptic vesicles, thereby affecting cholinergic signaling in the nervous system .
The synthesis of vesamicol hydrochloride involves several sophisticated organic chemistry techniques. Key methods include:
For example, one synthetic route involves starting from 1,4-dihydronaphthalene, reacting it with N-bromosuccinimide, and subsequently performing a series of hydrolytic and acylation steps to yield the final product .
Vesamicol hydrochloride has a complex molecular structure characterized by:
The three-dimensional conformation allows for specific interactions with target proteins, making it an effective inhibitor of acetylcholine uptake.
Vesamicol hydrochloride participates in various chemical reactions, particularly those involving:
The compound's ability to form hydrochloride salts also facilitates its use in biological assays.
Vesamicol hydrochloride functions primarily as an inhibitor of the vesicular acetylcholine transporter. Its mechanism involves:
Research indicates that vesamicol binds with high affinity (nanomolar range) to the vesicular acetylcholine transporter, making it a valuable tool for studying cholinergic systems .
Vesamicol hydrochloride exhibits several notable physical and chemical properties:
These properties facilitate its application in both research and potential therapeutic contexts.
The applications of vesamicol hydrochloride extend across various scientific fields:
Vesamicol hydrochloride ((±)-2-(4-Phenylpiperidino)cyclohexanol hydrochloride) acts as a potent, presynaptically targeted inhibitor of the vesicular acetylcholine transporter (VAChT), exhibiting a remarkably high binding affinity with a reported Ki value of 2 nM [3] [6]. Crucially, mechanistic studies establish that vesamicol operates via a non-competitive inhibition paradigm with respect to its substrate, acetylcholine (ACh). This signifies that vesamicol binds to a site on VAChT that is distinct and separate from the primary ACh binding pocket. Binding to this allosteric site induces a conformational shift within the transporter protein that effectively prevents the translocation of ACh into the synaptic vesicle lumen, irrespective of the prevailing ACh concentration in the cytoplasm [1] [4].
Recent high-resolution structural biology techniques, particularly cryo-electron microscopy (cryo-EM), have provided atomic-level insights into this inhibitory mechanism. Structures of human VAChT complexed with vesamicol reveal the inhibitor nestled within a hydrophobic pocket formed primarily by transmembrane helices (TMs) 4, 7, 10, and 11. This binding site is situated midway through the membrane bilayer, physically distinct from the lumenal ACh binding site. The binding of vesamicol stabilizes VAChT in a conformation that appears to obstruct the pathway necessary for the conformational changes associated with the transport cycle, thereby preventing ACh uptake without directly competing for its binding site [4] [8]. Mutagenesis studies further pinpoint critical residues involved in this interaction. Notably, mutation of aspartate 398 (D398) in TM10 to asparagine (D398N) completely abolishes vesamicol binding, while a conservative mutation to glutamate (D398E) preserves ACh transport but significantly impairs vesamicol binding, highlighting its critical role in vesamicol interaction [10]. Mutation of aspartate 193 (D193) in TM4 also dramatically reduces vesamicol binding without affecting ACh transport, reinforcing the concept of distinct but potentially overlapping or conformationally linked sites [10].
Table 1: Key VAChT Residues Affecting Vesamicol Binding and ACh Transport
Residue (TM Helix) | Mutation | Effect on Vesamicol Binding | Effect on ACh Transport | Functional Implication |
---|---|---|---|---|
Asp193 (TM4) | D193N | Dramatically Reduced | Unaffected | Critical for vesamicol binding site integrity |
Asp398 (TM10) | D398N | Abolished | Abolished | Essential for both transport and vesamicol binding; likely structural role |
Asp398 (TM10) | D398E | Reduced | Preserved | Negative charge required for ACh transport; side chain structure critical for vesamicol |
Asp425 (TM11) | D425N | Unaffected | Abolished | Critical for ACh binding/transport; not involved in vesamicol binding |
VAChT functions as a H⁺/ACh antiporter, relying fundamentally on the proton electrochemical gradient (ΔμH⁺) generated by the vesicular H⁺-ATPase (V-ATPase) to energize the accumulation of ACh into synaptic vesicles. This gradient comprises both a transmembrane pH difference (ΔpH, lumen acidic) and an electrical potential difference (Δψ, lumen positive). VAChT utilizes the energy from the efflux of protons down their electrochemical gradient to drive the uphill transport of cytoplasmic ACh into the vesicle [1] [7].
Vesamicol's inhibitory action exhibits a complex dependence on this proton gradient. While vesamicol can bind to VAChT in the absence of a gradient, the establishment of a proton gradient across the vesicular membrane profoundly influences the transporter's conformational dynamics and its interaction with both ACh and vesamicol. Crucially, the process of ACh transport involves a conformational cycle where VAChT alternates between cytoplasm-facing and lumen-facing states. The proton gradient is essential for driving this cycle and facilitating substrate translocation [4] [7].
The "reorientation assay" provides key evidence for vesamicol's interaction within this cycle. In this assay, the binding of trace amounts of [³H]vesamicol to VAChT in isolated synaptic vesicles is monitored. In "resting" vesicles (no ΔμH⁺), externally applied ACh competes effectively with [³H]vesamicol for binding. However, upon establishing a proton gradient (by adding ATP to activate the V-ATPase), VAChT molecules engaged in transporting ACh undergo a conformational reorientation. This reorientation moves the ACh binding site to a lumen-facing state, making it inaccessible to external ACh. Consequently, the bound ACh no longer competes with vesamicol binding at its external allosteric site. This results in an increase in [³H]vesamicol binding observed upon ATP addition in the presence of saturating ACh [7]. This phenomenon demonstrates that vesamicol binds preferentially to a state of VAChT that occurs after substrate binding and protonation, likely stabilizing a conformation that prevents the return step necessary for subsequent transport cycles. Mutagenesis studies support the involvement of specific acidic residues (e.g., D398 in TM10) in proton sensing and coupling, although the exact protonation sites within VAChT remain under investigation [10] [4].
The binding affinity of vesamicol for VAChT exhibits a marked and complex dependence on extracellular and/or luminal pH, reflecting intricate allosteric regulation linked to protonation states of both the ligand and the transporter protein [2] [9]. Vesamicol itself is a tertiary amine with a protonatable nitrogen. The protonated, positively charged form predominates at acidic and neutral pH, while the unprotonated, neutral form prevails at alkaline pH. The pKₐ of vesamicol's amine group is approximately 9.0 [2]. Traditionally, the decrease in vesamicol binding observed at high pH (alkaline limb) was attributed primarily to the deprotonation of vesamicol itself, assuming the protonated form is the high-affinity binding species.
However, detailed equilibrium binding studies using [³H]vesamicol across a wide pH range (pH 5-10) reveal significant deviations from a simple bell-shaped curve predicted solely by ligand protonation. While binding is negligible at very low pH (acidic limb), it peaks around neutral pH, and a measurable, higher-than-expected affinity persists even at pH 10, where vesamicol is largely deprotonated [2]. This anomalous behavior necessitates the involvement of titratable residues within VAChT itself that modulate vesamicol binding affinity.
Quantitative analysis of the pH-binding profile supports a model where three distinct protonation sites on VAChT critically influence vesamicol binding affinity:
This tripartite model explains the observed pH dependency: Binding requires Site 1 to be deprotonated (favored above pH ~6.5). Optimal affinity occurs when Site A is protonated (providing higher affinity) and Site B is deprotonated (further increasing affinity). At neutral pH (~7.4), Site A is partially protonated (providing reasonably high affinity) and Site B is largely protonated (reducing affinity). At high pH (~10), Site A is largely deprotonated (reducing affinity), but Site B is largely deprotonated (greatly increasing affinity), resulting in a net higher affinity than predicted by vesamicol deprotonation alone. The identity of these protonation sites (Site 1, Site A, Site B) remains to be fully elucidated, but they likely involve specific aspartate or glutamate residues within VAChT's transmembrane domains, potentially including residues like D398 implicated in functional studies [2] [10]. This complex pH dependence underscores the allosteric regulation of the vesamicol binding site by the protonation state of the transporter, independent of the proton gradient's role in driving transport.
Table 2: Protonation Sites on VAChT Influencing Vesamicol Affinity
Protonation Site | pKa Value | Effect of Deprotonation on Vesamicol Affinity | Hypothesized Role |
---|---|---|---|
Site 1 | 6.5 ± 0.1 | Obligatory for binding (no binding if protonated) | Controls access to binding site or stabilizes binding-competent state |
Site A | 7.6 ± 0.2 | Decreases affinity ~2.2-fold | Stabilizes high-affinity state; potential direct interaction |
Site B | 10.0 ± 0.1 | Increases affinity ~18-fold | Steric hindrance or stabilization of low-affinity state when protonated |
Table 3: Key Biochemical Parameters of Vesamicol Hydrochloride Interaction with VAChT
Property | Value | Significance | Reference Context |
---|---|---|---|
VAChT Inhibition Constant (Ki) | 2 nM | Indicates very high potency for inhibiting ACh uptake into synaptic vesicles | [3] [6] |
Amine pKa | ~9.0 | Defines pH-dependent protonation state; protonated form likely has higher affinity | [2] |
Binding Affinity at pH 7.4 | Kd ~12 nM | High affinity under physiological pH conditions | [2] |
Binding Affinity at pH 10.0 | Kd ~2.1 nM | Higher affinity than at pH 7.4 due to deprotonation of Site B | [2] |
σ1 Receptor Affinity (Ki) | 26 nM | Indicates significant off-target activity at sigma-1 receptors | [6] |
σ2 Receptor Affinity (Ki) | 34 nM | Indicates significant off-target activity at sigma-2 receptors | [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7